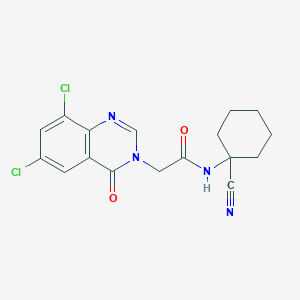

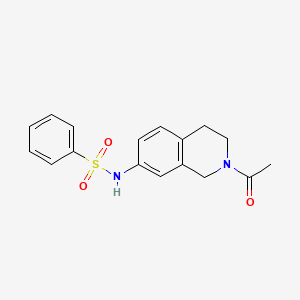

![molecular formula C16H15N3O3 B2699035 3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate CAS No. 2034457-41-3](/img/structure/B2699035.png)

3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-Benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate is a chemical compound that belongs to the class of triazinones . It is a derivative of 1,2,3-benzotriazine-4(3H)-ones .

Synthesis Analysis

The synthesis of 3-Benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate can be achieved through various methods. One such method involves the oxidative rearrangement of 3-aminoindazoles, which provides diversely functionalized 1,2,3-benzotriazine-4(3H)-ones in good yields at room temperature . Another method involves a Pd(0) catalyzed carbonylative annulation reaction of 1-(2-iodophenyl)-3-aryltriaz-1-enes .Wissenschaftliche Forschungsanwendungen

Photocatalysis and Synthesis of 3-Substituted Isoindolinones

Researchers have developed a regionally selective visible-light-mediated deazolene insertion of 1,2,3-benzotriazin-4(3H)-one to obtain 3-substituted isoindolinones. These isoindolinones serve as essential structural motifs in many biologically active molecules and natural products. Notably, the switch from reported nickel catalysis (yielding C3-substituted 3,4-dihydroisoquinolin-1(2H)-ones) to photoredox catalysis led to distinct reactivity. Photocatalytic deazolene followed by nitrogen-mediated hydrogen atom transfer resulted in exclusive formation of 3-substituted isoindolinones. The developed photocatalytic reaction is compatible with activated terminal alkenes and cyclic α,β-unsaturated esters and ketones, demonstrating broad functional group tolerance for N-substituted 1,2,3-benzotriazin-4(3H)-one. Practicality is highlighted through gram-scale synthesis and post-synthetic amidation. Mechanistic studies were conducted to understand the origin of this unique product selectivity .

Dihydro-[1,2,4]triazolo[4,3-a]pyrimidine Derivatives

A series of new dihydro-[1,2,4]triazolo[4,3-a]pyrimidine derivatives, based on benzo[d][1,2,3]triazol-1-yl-pyrazole, were synthesized. These compounds exhibit potential biological activity and could serve as valuable scaffolds for drug discovery. The multicomponent reaction involved 5-(1H-benzo[d][1,2,3]triazol-1-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde reacting with various substituted acetophenones and 4H-1,2,4-triazol-3-amine. The resulting derivatives may find applications in medicinal chemistry and pharmacology .

Palladium-Catalyzed Annulation Reactions

Selective synthesis of 3-arylbenzo-1,2,3-triazin-4(3H)-ones and 1-aryl-(1H)-benzo-1,2,3-triazoles has been achieved through Pd(0)-catalyzed annulation reactions. Starting from 1,3-diaryltriazenes, these reactions provide access to structurally diverse heterocycles. The resulting compounds could be valuable in materials science, organic synthesis, and drug development .

Eigenschaften

IUPAC Name |

acetic acid;3-benzyl-1,2,3-benzotriazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O.C2H4O2/c18-14-12-8-4-5-9-13(12)15-16-17(14)10-11-6-2-1-3-7-11;1-2(3)4/h1-9H,10H2;1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVHVOHLPZDJMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-benzylbenzo[d][1,2,3]triazin-4(3H)-one acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(difluoromethoxy)phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2698959.png)

![3-Cyclopropyl-1-[1-(naphthalene-1-sulfonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2698961.png)

![3-methyl-2-((4-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2698962.png)

![1-[3-(Trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2698967.png)

![3-chloro-4-fluoro-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}benzene-1-sulfonamide](/img/structure/B2698971.png)

![3-Pyridin-4-yl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2698975.png)